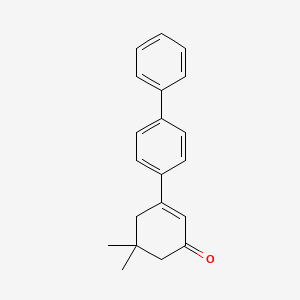

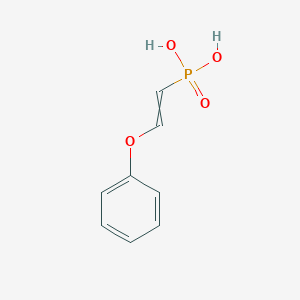

![molecular formula C12H18N2O B14478273 N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea CAS No. 66736-29-6](/img/structure/B14478273.png)

N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea, also known as isoproturon, is a phenylurea herbicide widely used in agriculture to control the growth of broadleaf and grass weeds. It is particularly effective in wheat and barley fields. The compound works by inhibiting photosynthesis in susceptible plants, leading to their eventual death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea typically involves the reaction of 4-isopropylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the final product .

Industrial Production Methods

On an industrial scale, the production of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is crucial to meet regulatory standards for agricultural chemicals .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the urea group to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

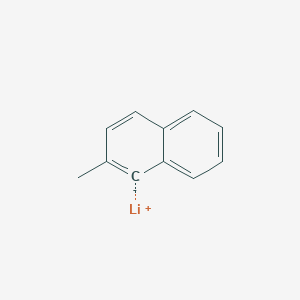

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea has several applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of herbicide action and resistance.

Biology: Investigated for its effects on plant physiology and biochemistry.

Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.

Industry: Utilized in the development of new herbicidal formulations and agricultural practices.

Mechanism of Action

The primary mechanism of action of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea is the inhibition of photosynthesis in plants. It targets the D1 protein of Photosystem II (PS-II) in the chloroplasts, blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, leading to the death of the plant. The compound binds to the Q_B site of the D1 protein, preventing the transfer of electrons and the formation of ATP and NADPH .

Comparison with Similar Compounds

Similar Compounds

Diuron: Another phenylurea herbicide with a similar mode of action but different chemical structure.

Linuron: Similar herbicidal properties but used in different crop types.

Monuron: An older herbicide with a similar mechanism but less commonly used today.

Uniqueness

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea is unique due to its specific substitution pattern on the aromatic ring, which provides optimal herbicidal activity and selectivity. Its effectiveness in controlling a wide range of weeds in cereal crops makes it a valuable tool in modern agriculture .

Properties

CAS No. |

66736-29-6 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,3-dimethyl-1-(4-propan-2-ylphenyl)urea |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)14(4)12(15)13-3/h5-9H,1-4H3,(H,13,15) |

InChI Key |

DVOWQDWWOXQBFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C)C(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)

![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)

![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)